molecular formula C₂₃H₃₂O₂ B1156706 Norethindrone 3-Isopropyl Enol Ether

Norethindrone 3-Isopropyl Enol Ether

Cat. No.: B1156706
M. Wt: 340.5
Attention: For research use only. Not for human or veterinary use.
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Description

Norethindrone 3-Isopropyl Enol Ether, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₂O₂ and its molecular weight is 340.5. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for Norethindrone 3-Isopropyl Enol Ether, and what are the critical reaction intermediates?

The synthesis typically involves enol ether formation and ethynylation. A key intermediate is the dienol ethyl ether derived from 19-nor-4-androsten-3,17-dione. Ethynylation with acetylene in the presence of potassium tert-butoxide introduces the ethynyl group, followed by hydrolysis to yield the final product. The enol ether intermediate acts as a "masked" ketone, which is hydrolyzed under acidic conditions to restore the bioactive ketone functionality .

Q. How can researchers validate the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) paired with UV detection (λmax ~255 nm) is commonly used for purity assessment. Impurity profiling should include monitoring of structurally similar byproducts, such as delta-5(6)-Norethindrone Acetate (CAS 1175129-26-6), which can co-elute. Reference standards (e.g., Cat. No. HXT-93249) are essential for calibration .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the enol ether and isopropyl moieties. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (expected M.W. ~380–400 g/mol). Infrared (IR) spectroscopy can identify characteristic C-O-C stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported O/C alkylation ratios during enol ether synthesis?

Variations in alkylation ratios arise from solvent polarity (e.g., diethyl ether vs. polyethers) and steric effects of substituents. For example, isopropyl groups increase O-alkylation due to steric hindrance. Systematic optimization should include solvent screening (e.g., ethers vs. THF) and kinetic studies using controlled alkyl halide addition rates .

Q. What strategies minimize stereochemical instability during hydrolysis of the enol ether moiety?

Acid-catalyzed hydrolysis must be conducted under mild conditions (e.g., dilute HCl at 0–5°C) to prevent racemization. Steric shielding by the isopropyl group (as seen in similar enol ethers) reduces nucleophilic attack on the ketone, preserving stereochemical integrity. Monitoring reaction progress via chiral HPLC ensures enantiomeric excess (>98%) .

Q. How can impurity profiles be linked to synthetic pathway deviations?

Advanced impurity tracking requires LC-MS/MS to detect low-abundance species like 17-O-trimethylsilyl derivatives (CAS 438244-27-0) or 3-ethyldienol ethers (CAS 50717-99-2). Correlation with synthetic steps (e.g., incomplete ethynylation or over-alkylation) helps identify root causes. Use of isotopically labeled analogs (e.g., deuterated enol ethers) aids in quantification .

Q. What methodologies improve the enantioselectivity of Pd-catalyzed alkenylation involving enol ethers?

Enantioselective Heck reactions using chiral palladium catalysts (e.g., PHOX ligands) can achieve >90% ee. Key factors include:

  • Using bulky ether substituents (e.g., cyclohexylmethyl) to suppress β-oxy elimination.
  • Optimizing reaction temperature (25–40°C) and solvent (toluene or DMF).
  • Incorporating redox-relay strategies to direct β-hydride elimination .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting stability data for enol ether derivatives?

Accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis can identify degradation pathways (e.g., hydrolysis or oxidation). Comparative studies using derivatives with varying substituents (e.g., ethyl vs. isopropyl enol ethers) clarify steric/electronic effects. Statistical tools like Design of Experiments (DoE) optimize storage conditions (e.g., -20°C in amber vials) .

Q. What computational tools aid in predicting reaction outcomes for enol ether modifications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for alkylation or hydrolysis. Software like Gaussian or ORCA predicts regioselectivity and activation energies. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Properties

Molecular Formula

C₂₃H₃₂O₂

Molecular Weight

340.5

Synonyms

(8R,9S,10R,13S,14S,17R)-17-Ethynyl-3-isopropoxy-13-methyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Origin of Product

United States

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